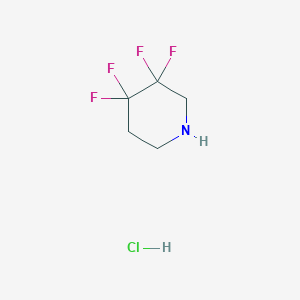![molecular formula C14H16FN3O2 B3013909 3-(4-Fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1092277-64-9](/img/structure/B3013909.png)
3-(4-Fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(4-Fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione" is a derivative of 1,3,8-triazaspiro[4.5]decane-2,4-dione, which is a class of compounds that have been studied for their potential pharmacological properties, particularly as anticonvulsant agents. The incorporation of a fluorobenzyl group into the spirohydantoin framework is of interest due to the influence of fluorine atoms on the biological activity of pharmaceutical compounds .
Synthesis Analysis
The synthesis of related spirohydantoin derivatives involves various chemical reactions, including the Strecker reaction for the formation of N-alkoxyalkylpiperidine hydantoins . The synthesis of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones, which are structurally similar to the compound , has been achieved and characterized by spectroscopic methods such as UV-Vis, FT-IR, 1H NMR, and 13C NMR spectroscopy .
Molecular Structure Analysis
The molecular structure of spirohydantoins has been elucidated using single-crystal X-ray diffraction, revealing that these compounds crystallize in the triclinic P-1 space group with two independent molecules in the asymmetric unit. The cyclopentane ring within the spirohydantoin structure adopts an envelope conformation, and the crystal packing is stabilized by hydrogen bonds and various other intermolecular interactions .
Chemical Reactions Analysis
The chemical reactivity of spirohydantoins can be influenced by the nature of the substituents on the benzyl group. For instance, the introduction of fluoro or trifluoromethyl substituents has been shown to increase anticonvulsant activity compared to other substituents like chloro, methoxy, or methyl groups . The effects of these substituents on the absorption spectra of spirohydantoins have been interpreted using the Hammett equation, which correlates absorption frequencies with electronic properties of the substituents .
Physical and Chemical Properties Analysis
The physical and chemical properties of spirohydantoins, such as lipophilicity, have been estimated by calculating their log P values. Some of the synthesized spirohydantoins exhibit lipophilicities comparable to the standard anticonvulsant drug Phenytoin, suggesting their potential for good bioavailability . The density functional theory (DFT) calculations provide additional structural and spectroscopic information, supporting the experimental findings and aiding in the understanding of the structure-activity relationship .
Applications De Recherche Scientifique
Antimicrobial and Detoxification Applications : A study by Ren et al. (2009) synthesized a similar N-halamine precursor and bonded it onto cotton fabrics, demonstrating its antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. This suggests potential applications in antimicrobial coatings.
Treatment of Anemia : Research by Váchal et al. (2012) identified 1,3,8-Triazaspiro[4.5]decane-2,4-diones as pan-inhibitors of prolyl hydroxylase for treating anemia, indicating their potential as pharmaceutical agents in anemia treatment.
Myelostimulating Activity : A study by Yu et al. (2018) found that 1,3,8-Triazaspiro[4.5]decane-2,4-diones showed myelostimulating activity, which could be significant for bone marrow hematopoiesis.
Supramolecular Chemistry : Simić et al. (2021) investigated the fluorination effects on spirohydantoin derivatives, providing insights into supramolecular interactions and architecture, which are crucial in material science and drug design (Simić et al., 2021).
Anticonvulsant Activity : Obniska et al. (2006) synthesized fluorinated N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives, finding that some compounds displayed significant anticonvulsant activity, suggesting their potential use in treating seizure disorders (Obniska et al., 2006).
Biocidal Properties : Ren et al. (2013) demonstrated that a cyclic N-halamine precursor, similar to 3-(4-Fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, when introduced into nanofibers, exhibited strong biocidal properties against both Gram-positive and Gram-negative bacteria (Ren et al., 2013).
Propriétés
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O2/c15-11-3-1-10(2-4-11)9-18-12(19)14(17-13(18)20)5-7-16-8-6-14/h1-4,16H,5-9H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCYJWQGOALQLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(3,4-dichlorophenyl)propanamide](/img/structure/B3013826.png)
![1-{4-[(4-chlorobenzyl)oxy]phenyl}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3013832.png)
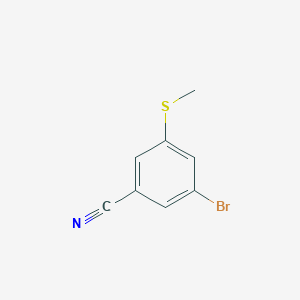
![2-[[1-(2-Phenylethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B3013835.png)
![2-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3013837.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile](/img/structure/B3013838.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-dimethoxybenzamide](/img/structure/B3013839.png)
![1-methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B3013840.png)
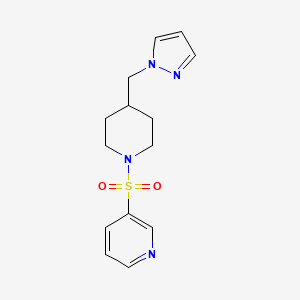
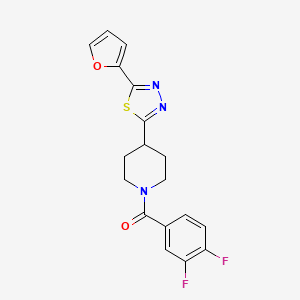
![[(2R)-Pyrrolidin-2-yl]methanethiol;hydrochloride](/img/structure/B3013846.png)
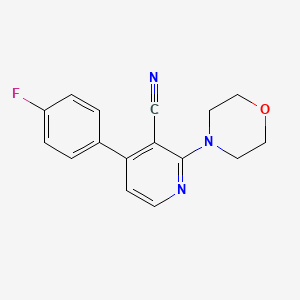
![2-benzyl-1-[(4-bromophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B3013848.png)
